molecular formula C11H13NO2 B2876047 3-(3-Hydroxypropyl)indolin-2-one CAS No. 58025-85-7

3-(3-Hydroxypropyl)indolin-2-one

Cat. No. B2876047
CAS RN: 58025-85-7
M. Wt: 191.23
InChI Key: MZSGZXMPNBPPOM-UHFFFAOYSA-N
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Description

“3-(3-Hydroxypropyl)indolin-2-one” is a product of a human-derived Enterocloster strain . It is an inhibitor of nitric oxide production . The chirality of this compound is implied as S by comparing the optical rotation value of it with literature reports of the synthesized compounds .


Synthesis Analysis

An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .


Molecular Structure Analysis

The molecular formula of “3-(3-Hydroxypropyl)indolin-2-one” is C11H11NO3 . Its average mass is 205.210 Da and its monoisotopic mass is 205.073898 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(3-Hydroxypropyl)indolin-2-one” include a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Studies have explored methods to synthesize and modify indolin-2-ones. For instance, Jha, Chou, and Blunt (2011) described a method for synthesizing mono-, di-, and tri-acetylated indoles from indolin-2-ones, including chemical reactions like acetylation and enzyme-assisted deacetylation (Jha, Chou, & Blunt, 2011). Similarly, Chouhan et al. (2011) developed an eco-friendly method for synthesizing 3-hydroxy-3-aminomethylindolin-2-ones (Chouhan, Senwar, Sharma, Grover, & Nair, 2011).

  • Chemical Modification and Reactions : Various studies have focused on the chemical modification of indolin-2-ones. For example, Kawasaki et al. (2006) performed a silyl-enolization-asymmetric Claisen rearrangement of 2-allyloxyindolin-3-one, leading to the synthesis of 3-hydroxypyrrolo[2,3-b]indoline alkaloids (Kawasaki, Takamiya, Okamoto, Nagaoka, & Hirayama, 2006).

Biological Activity and Applications

  • Antimicrobial and Antioxidant Properties : Research by Pushpa, Naraboli, and Biradar (2017) demonstrated the antimicrobial and antioxidant activities of N-phenylpropyl-3-substituted indoline-2-one derivatives, indicating their potential in these areas (Pushpa, Naraboli, & Biradar, 2017).

  • Anticancer Potential : Penthala et al. (2010) synthesized novel indolin-2-one analogs and evaluated their in vitro cytotoxicity against various human tumor cell lines, suggesting potential anticancer applications (Penthala, Reddy, Madadi, & Crooks, 2010).

  • Tyrosine Kinase Inhibition : Sun et al. (1998) discovered that 3-substituted indolin-2-ones act as tyrosine kinase inhibitors, showing selectivity toward different receptor tyrosine kinases (RTKs), indicating their potential in targeting specific RTKs for disease treatment (Sun, Tran, Tang, App, Hirth, McMahon, & Tang, 1998).

Mechanism of Action

“3-(3-Hydroxypropyl)indolin-2-one” exhibits inhibition of nitric oxide (NO) production, demonstrating a 50% inhibitory activity (IC 50) of 34 µm for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Future Directions

The future directions for research on “3-(3-Hydroxypropyl)indolin-2-one” could include further exploration of its biological activities, such as its inhibitory effect on nitric oxide production . Additionally, the development of new synthetic protocols for its production could also be a potential area of future research .

properties

IUPAC Name

3-(3-hydroxypropyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)14/h1-2,4,6,9,13H,3,5,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSGZXMPNBPPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (0.5M solution in diglyme, 13.8 mL, 6.9 mmol) was added dropwise at 0° C. to methyl 3-(2-oxoindolin-3-yl)propanoate (1.51 g, 6.90 mmol) in tetrahydrofuran (30 mL). The mixture was allowed to warm to room temperature and then quenched with 2N aqueous hydrochloric acid. The reaction was extracted with ethyl acetate. The extract was washed with brine, dried (MgSO4) and evaporated. The residue was purified by Biotage flash column chromatography (50% ethyl acetate/hexanes) to give product as a white solid (1.13 g, 86%); 1H NMR (DMSO-d6); δ1.38 (m, 2H); 1.85 (m, 2H); 3.32-3.38 (t, J=6.4 Hz, 1H); 4.38 (t, J=5.2 Hz, 1H); 6.80 (d, J=8 Hz, 1H); 6.94 (m, 1H); 7.16 (m, 1H); 7.22 (d, J=7.2 Hz, 1H); 10.3 (s, 2H)
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
86%

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